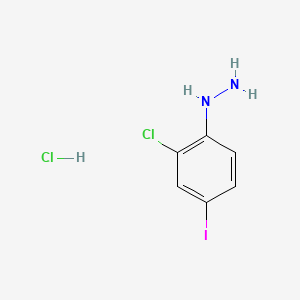

(2-Chloro-4-iodophenyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(2-chloro-4-iodophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClIN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDESTWQPHQCCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856248 | |

| Record name | (2-Chloro-4-iodophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219606-21-9 | |

| Record name | (2-Chloro-4-iodophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Chloro-4-iodophenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of (2-Chloro-4-iodophenyl)hydrazine hydrochloride, a key intermediate in the development of complex pharmaceutical compounds. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the synthetic pathway, offering field-proven insights into process optimization, safety, and analytical validation. The protocol is structured around the classical and robust two-step transformation of 2-chloro-4-iodoaniline: an initial diazotization followed by a controlled reduction. Each stage is explained with an emphasis on the causal factors that govern reaction success, yield, and purity. This guide is intended to equip researchers and process chemists with the authoritative knowledge required for the reliable and safe laboratory-scale production of this valuable synthetic building block.

Introduction and Strategic Significance

This compound is a halogenated aromatic hydrazine derivative of significant interest in medicinal chemistry and materials science.[1][2] Its molecular architecture, featuring a reactive hydrazine moiety and a di-halogenated phenyl ring, makes it an exceptionally versatile precursor. The chlorine and iodine atoms provide distinct electronic properties and offer orthogonal reactive handles for further synthetic elaboration, such as in cross-coupling reactions.[2]

The primary strategic importance of this compound lies in its role as a key starting material for the Fischer indole synthesis .[3][4] This venerable yet powerful reaction allows for the construction of the indole nucleus, a privileged scaffold found in a vast array of pharmacologically active molecules, including antimigraine drugs of the triptan class.[3] The specific 2-chloro-4-iodo substitution pattern on the phenylhydrazine allows for the synthesis of 7-chloro-5-iodoindoles, which are precursors to highly functionalized and potent therapeutic agents.

Mechanistic and Theoretical Framework

The synthesis of this compound is a classic two-stage process commencing from the commercially available 2-chloro-4-iodoaniline.[5] A thorough understanding of the mechanism of each stage is critical for troubleshooting and optimization.

Stage 1: Diazotization of 2-Chloro-4-iodoaniline

The first stage involves the conversion of the primary aromatic amine into a diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).

Mechanism: The reaction proceeds through the formation of the nitrosonium ion (NO⁺), a potent electrophile, which is attacked by the nucleophilic amine. A series of proton transfers and a dehydration step ultimately yield the 2-chloro-4-iodobenzenediazonium chloride.

Causality of Experimental Choices:

-

Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable and can decompose violently when isolated in dry form or at elevated temperatures.[6] Maintaining a low temperature minimizes the rate of decomposition (e.g., hydrolysis to a phenol) and prevents hazardous conditions.

-

Strong Acidic Medium (HCl): The acid serves two purposes: it protonates the sodium nitrite to generate the necessary nitrous acid, and it stabilizes the resulting diazonium salt in solution.

Stage 2: Reduction of the Diazonium Salt

Once formed, the diazonium salt is not isolated but is used directly in the subsequent reduction step. The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), and the cation can be reduced to the corresponding hydrazine.

Choice of Reducing Agent: Several reagents can effect this transformation.[7]

-

Stannous Chloride (Tin(II) Chloride, SnCl₂): This is the most common, reliable, and time-tested reducing agent for this reaction.[8][9] It is effective and provides good yields of the hydrazine hydrochloride salt directly. The mechanism involves a two-electron transfer from Sn(II) to the diazonium cation, with the tin being oxidized to Sn(IV).

-

Sodium Sulfite (Na₂SO₃): An alternative reducing agent that can be effective, though it may require more careful control of pH and temperature.[10][11]

-

L-Ascorbic Acid: A "green chemistry" alternative that avoids the use of heavy metals like tin, which can be advantageous in pharmaceutical process chemistry where metal contamination is a concern.[12][13]

This guide will focus on the stannous chloride method due to its robustness and widespread use.

Comprehensive Synthesis Protocol

This protocol details the synthesis of this compound from 2-chloro-4-iodoaniline using the stannous chloride reduction method.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 2-Chloro-4-iodoaniline | 63564-32-9 | C₆H₅ClIN | Starting material. Purity >98%. |

| Sodium Nitrite | 7632-00-0 | NaNO₂ | Reagent grade. |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | ~37% aqueous solution. |

| Tin(II) Chloride Dihydrate | 10025-69-1 | SnCl₂·2H₂O | Reagent grade. |

| Deionized Water | 7732-18-5 | H₂O | |

| Ethanol | 64-17-5 | C₂H₆O | For washing. |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | For washing. |

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Low-temperature thermometer

-

Ice-salt bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Visual Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Experimental Procedure

Stage 1: Preparation of 2-Chloro-4-iodobenzenediazonium Chloride Solution

-

In a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer, add 2-chloro-4-iodoaniline (5.0 g, 19.6 mmol).

-

Carefully add concentrated hydrochloric acid (20 mL) to the flask. Stir to form a thick slurry.

-

Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

-

In a separate beaker, dissolve sodium nitrite (1.42 g, 20.6 mmol, 1.05 eq) in deionized water (10 mL).

-

Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred aniline slurry over 20-30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. A slight clearing of the solution may be observed.

-

After the addition is complete, continue stirring the resulting yellow-orange solution in the ice bath for an additional 30 minutes. This is the crude diazonium salt solution. Do not isolate the diazonium salt. Use it immediately in the next step.

Stage 2: Reduction and Isolation of this compound

-

In a separate 500 mL beaker, prepare the reducing solution by dissolving tin(II) chloride dihydrate (17.7 g, 78.4 mmol, 4.0 eq) in concentrated hydrochloric acid (40 mL). Gentle warming may be required for full dissolution; ensure the solution is cooled back down to below 10 °C in an ice bath before proceeding.

-

While vigorously stirring the cold tin(II) chloride solution, slowly add the previously prepared diazonium salt solution via the dropping funnel over 30-40 minutes. Maintain the temperature of the reaction mixture below 10 °C during this addition.

-

Upon completion of the addition, a thick, light-colored precipitate will have formed. Remove the ice bath and allow the mixture to stir for an additional 1-2 hours while it slowly warms to room temperature.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with a small amount of cold ethanol (2 x 15 mL) and then cold diethyl ether (2 x 15 mL) to remove residual acid and impurities.

-

Dry the product under vacuum at room temperature to a constant weight. The final product, this compound, should be an off-white to pale tan solid.

Safety and Handling Precautions

-

Toxicity: Hydrazine and its derivatives are toxic and potential carcinogens.[14][15] All manipulations must be performed in a well-ventilated chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, nitrile gloves, and ANSI-compliant safety goggles at all times.[15]

-

Corrosives: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

-

Diazonium Salt Hazard: Dry diazonium salts are shock-sensitive and can explode. Never attempt to isolate the diazonium salt intermediate. Keep it in a cold solution at all times.[6]

-

Waste Disposal: All aqueous filtrates and solvent washes should be collected and disposed of as hazardous chemical waste according to institutional guidelines.[15]

Characterization and Quality Control

Proper analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Expected Result | Source |

| Appearance | White to off-white or pale tan solid | [1] |

| Molecular Formula | C₆H₇Cl₂IN₂ | [1] |

| Molecular Weight | 304.94 g/mol | [1] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~10.3 (br s, 3H, NHNH₃⁺), ~7.8 (d, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H). Note: Chemical shifts are approximate and can vary. | [16][17] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~145 (C-N), ~138 (C-I), ~130 (C-H), ~122 (C-Cl), ~115 (C-H), ~112 (C-H). Note: Chemical shifts are approximate. | [16] |

| Mass Spec (ESI+) | m/z = 269.9 [M+H]⁺ (for free base) | [16] |

HPLC Method for Purity Analysis

A reversed-phase HPLC method is suitable for determining the purity of the final product and detecting any residual starting material (2-chloro-4-iodoaniline).[16]

| Parameter | Condition |

| Column | Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Mechanistic Visualizations

Caption: Simplified mechanism for the formation of the aryl diazonium salt (Ar = 2-Chloro-4-iodophenyl).

Caption: Simplified reduction of the aryl diazonium salt to the hydrazine hydrochloride using SnCl₂.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete diazotization due to temperature rising >5 °C. 2. Decomposition of diazonium salt before reduction. 3. Insufficient reducing agent. | 1. Use an efficient ice-salt bath and monitor temperature closely during NaNO₂ addition. 2. Use the diazonium solution immediately after preparation. 3. Ensure the correct stoichiometry (at least 4 eq) of SnCl₂·2H₂O is used. |

| Dark/Oily Product | Formation of azo-coupling byproducts or phenol from diazonium decomposition. | Ensure slow, controlled addition of the diazonium salt to the SnCl₂ solution, not the other way around. This maintains an excess of reducing agent. Ensure efficient cooling during both stages. |

| Product Contaminated with Starting Material | Incomplete diazotization. | Ensure NaNO₂ is of good quality and used in slight excess (1.05 eq). Allow sufficient stirring time (30 min) after NaNO₂ addition. |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-Chloro-4-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Diazonium compound - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. ehs.ucsb.edu [ehs.ucsb.edu]

- 16. benchchem.com [benchchem.com]

- 17. Bot Verification [rasayanjournal.co.in]

The Strategic Utility of (2-Chloro-4-iodophenyl)hydrazine Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Workhorse of Medicinal Chemistry

In the intricate landscape of pharmaceutical synthesis, certain building blocks, while not active pharmaceutical ingredients (APIs) themselves, are of paramount importance for the construction of complex molecular architectures. (2-Chloro-4-iodophenyl)hydrazine hydrochloride (CAS Number: 1219606-21-9) is a prime example of such a crucial intermediate. This halogenated arylhydrazine serves as a versatile scaffold, primarily enabling the synthesis of substituted indoles and other heterocyclic systems that are prevalent in a wide array of biologically active compounds. Its strategic placement of chloro and iodo substituents offers medicinal chemists a dual advantage: influencing the electronic properties of the target molecule and providing orthogonal handles for further molecular elaboration through cross-coupling reactions. This guide provides an in-depth technical overview of its properties, synthesis, and applications, with a focus on empowering researchers to leverage this key intermediate in their drug discovery programs.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic precursor is fundamental to its effective utilization in the laboratory. While extensive experimental data for this compound is not widely published, a combination of data from suppliers and predictions based on structurally related compounds allows for a comprehensive profile.

| Identifier | Value | Source/Note |

| Chemical Name | This compound | IUPAC |

| CAS Number | 1219606-21-9 | Chemical Abstracts Service[1] |

| Molecular Formula | C₆H₇Cl₂IN₂ | |

| Molecular Weight | 304.94 g/mol | [2] |

| Appearance | White to off-white solid | Predicted, based on similar compounds[2] |

| Melting Point | Data not available | The related 4-iodophenylhydrazine melts at 102-106 °C[3] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, methanol, and DMSO | Predicted, based on general phenylhydrazine solubility[2] |

| pKa | 4-6 (predicted for the hydrazinium ion) | Based on analogous structures[2] |

| Stability | Stable under normal conditions; light-sensitive; decomposes upon heating | General stability for hydrazine derivatives[2] |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification: A Reliable Pathway

Reaction Scheme:

Caption: Putative synthesis workflow for this compound.

Step-by-Step Protocol:

Part 1: Diazotization of 2-Chloro-4-iodoaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-chloro-4-iodoaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid (approx. 3-4 equivalents of HCl).

-

Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Efficient stirring is crucial to maintain a fine suspension.

-

Nitrite Addition: Dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. The addition rate should be controlled to prevent excessive foaming and a rapid rise in temperature.

-

Monitoring: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The completion of the diazotization can be checked by testing a drop of the reaction mixture with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

Part 2: Reduction of the Diazonium Salt

-

Reductant Preparation: In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 2.5-3 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Addition: Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. The temperature should be maintained below 10 °C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. A precipitate of the hydrazine hydrochloride salt should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a cold, low-polarity organic solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.

-

Drying: Dry the product under vacuum to yield this compound.

Rationale and Self-Validation:

-

Low Temperature: The diazotization reaction is conducted at low temperatures because diazonium salts are unstable and can decompose at higher temperatures, leading to side products.

-

Excess Acid: The use of excess hydrochloric acid is necessary to maintain a low pH, which stabilizes the diazonium salt and prevents the coupling of the diazonium salt with the starting aniline.

-

Stannous Chloride: SnCl₂ is a mild and effective reducing agent for diazonium salts, providing the desired hydrazine in good yield. The acidic conditions of the reduction step directly yield the hydrochloride salt, which is often more stable and easier to handle than the free base.

-

Purification: The precipitation of the hydrochloride salt from the reaction mixture serves as an effective initial purification step. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

Core Application: The Fischer Indole Synthesis

The primary and most significant application of this compound is as a precursor in the Fischer indole synthesis. This powerful reaction allows for the construction of the indole ring system, a core scaffold in numerous pharmaceuticals. The presence of the chloro and iodo substituents on the resulting indole provides valuable handles for further synthetic modifications.

Mechanism of the Fischer Indole Synthesis:

Caption: Key steps in the Fischer indole synthesis.

Experimental Protocol: One-Pot Synthesis of a 6-Chloro-4-iodoindole Derivative

This protocol describes a one-pot procedure for the synthesis of a representative 6-chloro-4-iodoindole derivative using cyclohexanone.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and cyclohexanone (1.1 equivalents).

-

Solvent/Catalyst: Add glacial acetic acid as both the solvent and the acid catalyst. The amount should be sufficient to ensure good stirring of the reactants.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice water. This will precipitate the crude indole product.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]

-

The crude indole can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[5] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for solid products.[5]

-

Analytical Characterization

Ensuring the purity and confirming the identity of this compound and its products is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

HPLC Method for Purity Assessment:

| Parameter | Method A: Direct Analysis |

| Principle | Reversed-phase chromatography separating the analyte based on polarity. |

| Column | Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Advantages | Simple, direct injection, suitable for purity profiling. |

| Source: Adapted from BenchChem analytical guides.[6] |

NMR Spectroscopy for Structural Elucidation:

NMR provides detailed structural information. The following are expected chemical shifts for the free base in CDCl₃. The hydrochloride salt in a solvent like DMSO-d₆ would show different shifts, particularly for the NH protons.

| Technique | Expected Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| ¹H NMR | ~7.5 (d, J ≈ 2 Hz, 1H, Ar-H), ~7.3 (dd, J ≈ 8, 2 Hz, 1H, Ar-H), ~6.6 (d, J ≈ 8 Hz, 1H, Ar-H), ~5.5 (br s, 1H, NH), ~3.8 (br s, 2H, NH₂) |

| ¹³C NMR | ~145.0 (C-N), ~138.0 (C-I), ~130.0 (C-H), ~120.0 (C-Cl), ~115.0 (C-H), ~85.0 (C-H) |

| Source: Predicted data from BenchChem analytical guides.[6] |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for the hydrochloride salt) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at 25 °C.

-

Parameters:

-

¹H NMR: Use a standard single-pulse experiment with 16-64 scans and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Use a proton-decoupled single-pulse experiment with 1024 or more scans and a relaxation delay of 2-5 seconds.[6]

-

Safety and Handling

This compound, like other hydrazine derivatives, should be handled with care due to its potential toxicity.

-

General Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Storage: Store in a tightly closed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data for this compound is limited, related aryl hydrazines are known to be harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Gateway to Novel Therapeutics

This compound is a strategically important building block in medicinal chemistry. Its true value lies in its ability to efficiently generate substituted indole scaffolds, which are central to the development of new drugs. The chloro and iodo substituents not only modulate the biological activity of the final compounds but also provide versatile synthetic handles for creating libraries of analogues for structure-activity relationship (SAR) studies. By understanding its properties, synthesis, and key applications, researchers can effectively utilize this compound to accelerate their drug discovery efforts and pave the way for novel therapeutics.

References

Spectroscopic data of (2-Chloro-4-iodophenyl)hydrazine hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Chloro-4-iodophenyl)hydrazine Hydrochloride

Introduction

This compound is a halogenated aromatic hydrazine derivative of significant interest to the pharmaceutical and chemical synthesis industries.[1] As a substituted phenylhydrazine, it serves as a valuable building block, particularly in the Fischer indole synthesis, a cornerstone reaction for the creation of indole ring systems prevalent in many biologically active compounds and pharmaceuticals.[2][3] The precise substitution pattern—a chloro group at position 2 and an iodo group at position 4—offers unique electronic and steric properties, making it a strategic precursor for developing novel therapeutic agents.

Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount.[4] Spectroscopic analysis provides the definitive fingerprint of a molecule, ensuring its identity and quality before its incorporation into complex synthetic pathways. This guide offers a comprehensive overview of the expected spectroscopic data for this compound. While experimentally derived spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis.[5] It is designed for researchers, scientists, and drug development professionals, providing not only expected data but also the underlying scientific rationale and detailed protocols for empirical verification.

Molecular Structure and Physicochemical Properties

Understanding the molecular architecture is the first step in predicting its spectroscopic behavior. The hydrochloride salt form means the terminal nitrogen of the hydrazine moiety is protonated, forming a hydrazinium group (-NH-NH₃⁺).

Compound Identifiers [1]

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1219606-21-9 |

| Molecular Formula | C₆H₇Cl₂IN₂ |

| Molecular Weight | 304.94 g/mol |

| Appearance | Predicted as a white to off-white solid |

The key structural features that will dominate the spectra are:

-

A trisubstituted benzene ring.

-

Three distinct aromatic protons (H-3, H-5, H-6).

-

A hydrazinium group with exchangeable protons.

-

Carbon-halogen bonds (C-Cl and C-I).

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[5] For this compound, it will confirm the substitution pattern of the aromatic ring and identify the hydrazine protons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals in the aromatic region and additional signals for the hydrazinium protons. The chemical shifts are influenced by the electronic effects of the substituents (Iodo: weakly deactivating; Chloro: weakly deactivating; Hydrazinium: deactivating).

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H-3 | ~7.65 | Doublet (d) | J ≈ 8.5 Hz | 1H | Ortho coupling to H-5. Deshielded by adjacent iodine. |

| H-5 | ~7.40 | Doublet of Doublets (dd) | J ≈ 8.5, 2.0 Hz | 1H | Ortho coupling to H-3 and meta coupling to H-6. |

| H-6 | ~7.85 | Doublet (d) | J ≈ 2.0 Hz | 1H | Meta coupling to H-5. Strongly deshielded by ortho chloro and para iodo groups. |

| -NH-NH₃⁺ | ~10.5 & ~8.5 | Broad Singlets (br s) | N/A | 4H total | Exchangeable protons. Chemical shift is concentration and temperature dependent. The hydrochloride salt form leads to significant deshielding. |

Note: Predictions are based on standard substituent effects and data from similar halogenated phenylhydrazines.[4][6] The use of DMSO-d₆ as a solvent is recommended to slow the chemical exchange of the N-H protons, allowing for their observation.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display six unique signals for the aromatic carbons, corresponding to the lack of symmetry in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-1 (C-N) | ~146.0 | Quaternary carbon attached to the nitrogen; deshielded. |

| C-2 (C-Cl) | ~123.0 | Quaternary carbon attached to chlorine. |

| C-3 | ~114.0 | Protonated carbon, shielded by ortho C-Cl and para C-N. |

| C-4 (C-I) | ~90.0 | Quaternary carbon attached to iodine; the heavy atom effect of iodine causes significant shielding. |

| C-5 | ~132.0 | Protonated carbon deshielded by the adjacent iodine. |

| C-6 | ~139.0 | Protonated carbon deshielded by the adjacent nitrogen and chlorine. |

Note: Chemical shift predictions are based on additivity rules and data from related compounds.[5]

Experimental Protocol for NMR Acquisition

This protocol ensures high-quality, reproducible data for structural confirmation.

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for dissolving the salt and observing the exchangeable N-H protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion and resolution.[5]

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance and requires more scans.

-

Relaxation Delay: 5 seconds, to allow for the full relaxation of quaternary carbons.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Predicted Vibrational Frequencies

The IR spectrum will be characterized by absorptions from the hydrazinium group and the substituted aromatic ring.

Expected IR Absorption Bands [5]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3400–3200 | N-H | Stretching (from -NH-NH₃⁺) |

| 3100–3000 | C-H (Aromatic) | Stretching |

| 1620–1580 | C=C (Aromatic) | Ring Stretching |

| 1500–1450 | N-H | Bending (Scissoring) |

| 850–800 | C-H (Aromatic) | Out-of-plane Bending |

| 750–700 | C-Cl | Stretching |

| 600–500 | C-I | Stretching |

Experimental Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient alternative to KBr pellets, requiring minimal sample preparation.

-

Sample Preparation: Place a small amount (1-5 mg) of the solid this compound sample directly onto the diamond crystal of the ATR accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient for a high-quality spectrum.

-

-

Analysis: Record the spectrum and identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. For this compound, it will confirm the mass and the presence of chlorine through its characteristic isotopic pattern.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

Since the compound is a salt, ESI is the preferred ionization method. The analysis will detect the cationic form, which is the protonated free base.

-

Free Base Formula: C₆H₆ClIN₂

-

Free Base Molecular Weight: 268.48 g/mol

-

Expected Ion: [M+H]⁺, where M is the free base.

-

Predicted m/z:

-

268.94 (corresponding to the ³⁵Cl isotope)

-

270.94 (corresponding to the ³⁷Cl isotope)

-

-

Isotopic Pattern: A characteristic M/M+2 pattern with an intensity ratio of approximately 3:1 is expected due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, providing definitive evidence for the presence of one chlorine atom.

Experimental Protocol for LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode to detect the [M+H]⁺ ion.

-

Mass Range: Acquire the spectrum over a relevant m/z range (e.g., 50-500).

-

Capillary Voltage: ~3-4 kV.

-

Source Temperature: ~120-150 °C.

-

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and confirm its isotopic distribution.

Workflow and Data Integration

A multi-technique approach is essential for the complete and unambiguous characterization of a novel or key chemical intermediate.

Caption: Integrated workflow for the spectroscopic validation.

Conclusion

The structural integrity of this compound can be confidently established through a synergistic application of NMR, IR, and Mass Spectrometry. This guide provides a detailed predictive framework for the expected spectroscopic data and robust protocols for its empirical acquisition. The predicted ¹H and ¹³C NMR spectra will confirm the specific trisubstituted aromatic pattern, IR spectroscopy will verify the presence of key functional groups, particularly the hydrazinium moiety, and mass spectrometry will unequivocally determine the molecular weight and confirm the presence of chlorine via its isotopic signature. Adherence to these analytical methodologies is critical for ensuring the quality and identity of this important synthetic building block, thereby supporting the advancement of research and development in medicinal chemistry and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 7-Chloro-5-iodoindole: Strategies, Starting Materials, and Mechanistic Insights

Introduction: The Significance of the 7-Chloro-5-iodoindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] The strategic placement of halogen substituents on this bicyclic heterocycle provides a powerful tool for modulating the electronic properties, lipophilicity, and metabolic stability of drug candidates. Specifically, the 7-chloro-5-iodoindole framework serves as a crucial building block for developing targeted therapeutics. The chlorine at the 7-position and iodine at the 5-position offer distinct and orthogonal handles for further synthetic elaboration, particularly through transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable intermediate, focusing on the critical choice of starting materials and the underlying chemical principles that govern these transformations.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of 7-chloro-5-iodoindole can be approached from two fundamentally different directions. A retrosynthetic analysis reveals two logical disconnections: either by forming the indole ring from a pre-functionalized benzene precursor or by performing a late-stage halogenation on an existing indole core.

Figure 1: Retrosynthetic analysis of 7-chloro-5-iodoindole, highlighting the two primary synthetic strategies.

-

Strategy A: Indole Ring Formation from Pre-functionalized Arylamines. This "linear" approach involves constructing the indole ring onto a benzene precursor that already contains the requisite chloro and iodo substituents. This strategy offers precise control over the initial placement of halogens, avoiding potential issues with regioselectivity during late-stage halogenation. Its success hinges on the availability or efficient synthesis of the appropriately substituted aniline or phenylhydrazine starting materials.

-

Strategy B: Post-Cyclization Halogenation. This "convergent" approach begins with a more readily available starting material, 7-chloroindole, and introduces the iodine atom in a subsequent step. This route is often more practical due to the commercial availability of the starting indole.[3] The primary challenge lies in achieving selective iodination at the C5 position, as electrophilic substitution on the indole ring can potentially occur at other positions.

Part 2: Detailed Synthetic Routes and Methodologies

Route 1: Indole Ring Formation from a Pre-functionalized Precursor

This strategy relies on classical and modern named reactions for indole synthesis. The choice of method is dictated by the specific nature of the functionalized starting material.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[4][5] This method is highly versatile and tolerates a wide range of functional groups, making it an excellent candidate for complex indole synthesis.[6]

-

Causality and Experimental Choices: For the synthesis of 7-chloro-5-iodoindole, the ideal starting material would be 2,6-dichloro-4-iodoaniline. The reaction proceeds via a palladium-catalyzed coupling cascade. The choice of a bulky phosphine ligand is often crucial to prevent catalyst inhibition and promote the desired reductive elimination step.[4] The base, typically a carbonate or acetate, is essential for the final cyclization and catalyst turnover.

-

Starting Materials:

-

Aniline: 2,6-Dichloro-4-iodoaniline (synthesis may be required from commercially available precursors).

-

Alkyne: A suitable alkyne, such as trimethylsilylacetylene, can be used, with the silyl group being readily removable post-synthesis.

-

-

Generalized Experimental Protocol (Larock Synthesis):

-

To a sealed reaction vessel, add the o-haloaniline (1.0 eq.), the alkyne (2-3 eq.), palladium(II) acetate (Pd(OAc)₂, 3-5 mol%), a phosphine ligand (e.g., PPh₃, if necessary), and a base (e.g., K₂CO₃ or NaOAc, 2-3 eq.).[5][7]

-

Add a suitable solvent (e.g., DMF or NMP).

-

If required for reactivity, add a chloride salt such as LiCl (1.0 eq.).[5]

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Heat the reaction mixture at 100-130 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Figure 2: Generalized workflow for the Larock indole synthesis.

One of the most classic and widely used methods, the Fischer indole synthesis, involves the acid-catalyzed cyclization of an arylhydrazone.[1][8]

-

Causality and Experimental Choices: This route requires the synthesis of (3-chloro-5-iodophenyl)hydrazine as the key starting material. The arylhydrazone is typically formed in situ by reacting the hydrazine with an aldehyde or ketone. The choice of acid catalyst (Brønsted or Lewis) is critical for promoting the key[9][9]-sigmatropic rearrangement that forms the crucial C-C bond.[8][10]

-

Starting Materials:

-

Hydrazine: (3-Chloro-5-iodophenyl)hydrazine (requires synthesis, often from the corresponding aniline).

-

Carbonyl Compound: A simple aldehyde or ketone like pyruvic acid or acetone.

-

-

Generalized Experimental Protocol (Fischer Synthesis):

-

Dissolve the (substituted) phenylhydrazine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., ethanol, acetic acid).

-

Add the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, or ZnCl₂) portion-wise.[8]

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction and neutralize it carefully with a base (e.g., aqueous NaOH or NaHCO₃).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude indole by chromatography or recrystallization.

-

| Parameter | Larock Synthesis | Fischer Synthesis |

| Key Precursor | o-Haloaniline | Arylhydrazine |

| Catalyst | Palladium(II) salts | Brønsted or Lewis Acids |

| Key Transformation | Pd-catalyzed heteroannulation | [9][9]-Sigmatropic Rearrangement |

| Generality | High, broad functional group tolerance | Good, but can be limited by precursor stability |

| Conditions | Moderate to high temperature | Often harsh acidic conditions, high temp. |

Table 1: Comparison of key parameters for the Larock and Fischer indole syntheses.

Route 2: Post-Cyclization Iodination of 7-Chloroindole

This strategy is often the most direct and practical approach, leveraging the commercially available 7-chloroindole.[3] The core of this route is the selective electrophilic iodination of the indole ring.

-

Causality and Mechanistic Rationale: The indole ring is an electron-rich aromatic system, highly susceptible to electrophilic attack. While the C3 position is the most nucleophilic and kinetically favored site of attack, substitution at C5 is thermodynamically viable. The chlorine atom at C7 is a deactivating, ortho, para-directing group. Its deactivating effect is modest, but it helps direct incoming electrophiles away from the C6 position. The strong activating nature of the indole nitrogen, however, dominates, making the pyrrole ring the primary site of reaction. Selective C5 iodination can be achieved by carefully choosing the iodinating agent and reaction conditions to favor thermodynamic control or by using a blocking group at C3.

-

Starting Material:

-

7-Chloroindole: Commercially available.[3]

-

-

Iodinating Reagents:

-

Iodine (I₂): Requires an activating agent or base (e.g., I₂/NaOH, I₂/HIO₃).

-

N-Iodosuccinimide (NIS): A mild and highly effective electrophilic iodine source, often used in solvents like DMF, acetonitrile, or CH₂Cl₂.

-

Iodine Monochloride (ICl): A highly reactive and potent iodinating agent.[11]

-

-

Step-by-Step Experimental Protocol (Iodination with NIS):

-

Dissolve 7-chloroindole (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or acetonitrile) in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-iodosuccinimide (NIS) (1.0-1.1 eq.) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring its progress by TLC or LC-MS (typically complete within 1-4 hours).

-

Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude 7-chloro-5-iodoindole by column chromatography on silica gel or recrystallization to yield the final product.

-

Figure 3: A typical experimental workflow for the iodination of 7-chloroindole.

| Iodinating System | Typical Conditions | Yield Range (%) | Key Advantages |

| N-Iodosuccinimide (NIS) | DMF or ACN, 0 °C to RT | 75-90% | Mild conditions, high yields, easy handling. |

| Iodine / NaOH | Dioxane/H₂O, RT | 60-80% | Inexpensive reagents. |

| Iodine Monochloride (ICl) | CH₂Cl₂ or CCl₄, 0 °C | 80-95% | Highly reactive, fast reaction times.[11] |

Table 2: Comparison of common iodination methods for indoles.

Part 3: Comparative Analysis and Recommendation

The optimal synthetic route depends heavily on the specific needs of the research program, including scale, timeline, and available resources.

| Factor | Strategy A (Ring Formation) | Strategy B (Post-Cyclization Iodination) |

| Starting Material | Substituted anilines/hydrazines; often require multi-step synthesis. | Commercially available 7-chloroindole.[3] |

| Number of Steps | Generally more steps to the final product. | Fewer steps, more convergent. |

| Regioselectivity | Unambiguous placement of halogens from the start. | Potential for side products (e.g., di-iodination or C3-iodination) if not optimized. |

| Scalability | Can be challenging due to precursor synthesis and reaction conditions (e.g., Pd catalysis). | Highly scalable due to simple procedures and available starting materials. |

| Overall Recommendation | Favorable for creating diverse analogues where the precursor is readily accessible or part of a larger synthetic effort. | Highly recommended for the specific synthesis of 7-chloro-5-iodoindole due to its efficiency, high yield, and operational simplicity. |

Conclusion

For the targeted synthesis of 7-chloro-5-iodoindole, the post-cyclization halogenation of commercially available 7-chloroindole (Strategy B) represents the most efficient and practical approach for most laboratory and development settings. The use of mild iodinating agents like N-iodosuccinimide provides excellent yields and high regioselectivity for the desired C5-iodinated product. While de novo indole ring syntheses like the Larock and Fischer methods offer powerful ways to construct the indole core, their application for this specific target is hampered by the limited availability of the required pre-functionalized starting materials. The direct iodination route is robust, scalable, and provides rapid access to this valuable building block, empowering further research and development in medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]

- 3. 7-Chloroindole 97 53924-05-3 [sigmaaldrich.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. synarchive.com [synarchive.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Indole synthesis [organic-chemistry.org]

- 10. Fischer Indole Synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

Navigating the Labyrinth: An In-depth Technical Guide to the Fischer Indole Synthesis with Di-substituted Phenylhydrazines

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry for over a century, remains a powerful and versatile tool for the construction of the indole nucleus—a privileged scaffold in a vast array of pharmaceuticals and biologically active natural products. While the classical reaction provides a straightforward entry to a diverse range of indoles, the use of di-substituted phenylhydrazines introduces a layer of complexity that demands a nuanced understanding of regioselectivity, steric hindrance, and electronic effects. This guide, designed for the practicing scientist, delves into the core principles and practical considerations of employing di-substituted phenylhydrazines in the Fischer indole synthesis, offering insights to navigate its challenges and unlock its full potential in modern drug discovery and development.

The Mechanistic Heart of the Matter: A Cascade of Controlled Transformations

The enduring utility of the Fischer indole synthesis lies in its elegant and robust mechanistic pathway. At its core, the reaction is an acid-catalyzed intramolecular cyclization of an arylhydrazone, formed from the condensation of a phenylhydrazine and an enolizable carbonyl compound (an aldehyde or ketone).[1][2] The generally accepted mechanism, first proposed by Robinson and later refined, proceeds through a series of well-defined steps:

-

Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of the di-substituted phenylhydrazine with a ketone or aldehyde to form the corresponding phenylhydrazone. This initial step is typically a high-yielding equilibrium process.

-

Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes tautomerization to its enamine isomer, the ene-hydrazine. This step is crucial as it sets the stage for the key bond-forming event.

-

[3][3]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted, pericyclic[3][3]-sigmatropic rearrangement, akin to a Cope rearrangement. This is the rate-determining step and the primary determinant of the final product's regiochemistry. A new C-C bond is formed between the ortho-position of the phenyl ring and the vinylic carbon of the ene-hydrazine moiety.

-

Rearomatization and Cyclization: The resulting intermediate loses a proton to regain aromaticity in the six-membered ring. Subsequent intramolecular nucleophilic attack by the terminal nitrogen onto the imine carbon forms a five-membered ring.

-

Elimination of Ammonia: The final step involves the acid-catalyzed elimination of ammonia from the cyclic intermediate to generate the thermodynamically stable indole ring system.

References

The Strategic Role of (2-Chloro-4-iodophenyl)hydrazine Hydrochloride in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a cornerstone reagent in the synthesis of complex heterocyclic scaffolds, (2-Chloro-4-iodophenyl)hydrazine hydrochloride presents a unique combination of functionalities that are highly sought after in the fields of medicinal chemistry and drug development. This guide provides a senior application scientist's perspective on the utility of this compound, focusing on its application in the Fischer indole synthesis and the subsequent strategic elaboration of its products into advanced pharmaceutical intermediates. We will delve into the mechanistic underpinnings, provide field-tested protocols, and explore the causality behind experimental choices to empower researchers in their synthetic endeavors.

Compound Profile and Physicochemical Properties

This compound is a halogenated aromatic hydrazine derivative.[1] Its hydrochloride salt form enhances stability and simplifies handling compared to the free base. The true value of this reagent lies in the specific substitution pattern on the phenyl ring. The chloro and iodo groups serve as versatile synthetic handles, offering opportunities for orthogonal chemistry in subsequent steps, a critical advantage in multi-step syntheses of complex target molecules.

| Property | Value/Information | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1219606-21-9 | [1] |

| Molecular Formula | C₆H₇Cl₂IN₂ | [1] |

| Molecular Weight | 304.94 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Key Applications | Fischer Indole Synthesis, Heterocyclic Chemistry, Pharmaceutical Intermediate Synthesis | [2][3] |

Core Application: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and widely used methods for constructing the indole nucleus.[2][4] This acid-catalyzed reaction condenses a substituted phenylhydrazine with an aldehyde or ketone, followed by a thermal cyclization with the elimination of ammonia.[5][6]

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The process is a cascade of well-defined classical organic reactions.[2][5]

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'. This step is crucial as it sets the stage for the key bond-forming event.

-

[1][1]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted, electrocyclic[1][1]-sigmatropic rearrangement, akin to a Claisen or Cope rearrangement. This is the rate-determining step and is responsible for forming the critical C-C bond between the aryl ring and the former carbonyl carbon.[4]

-

Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity. The terminal imine is then attacked by the aniline nitrogen in an intramolecular fashion to form a five-membered aminal ring.

-

Ammonia Elimination: Under acidic conditions, the aminal ring collapses, eliminating a molecule of ammonia (NH₃) to generate the final, energetically favorable aromatic indole ring.[2][4]

Isotopic labeling studies have definitively shown that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring.[2][4]

Figure 1: General mechanism of the Fischer Indole Synthesis.

-

Acid Catalyst: The choice of acid is critical. Brønsted acids (HCl, H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, BF₃) are commonly employed.[2][4] Polyphosphoric acid (PPA) is particularly effective as it serves as both a catalyst and a dehydrating agent, driving the equilibrium towards the product.[7] The selection depends on the substrate's sensitivity to acid and the desired reaction temperature.

-

Solvent: Acetic acid is a common solvent as it can also act as a catalyst.[8] Higher boiling point solvents like ethanol or toluene are used for less reactive substrates requiring elevated temperatures.

-

Substituent Effects: The electronic nature of substituents on the phenylhydrazine ring can influence the rate of the[1][1]-sigmatropic rearrangement. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can hinder it. The 2-chloro group in our title compound is electron-withdrawing, which may necessitate more forcing conditions (e.g., higher temperatures or stronger acids) for efficient indolization.

A Gateway to Advanced Pharmaceutical Intermediates

The product of the Fischer synthesis using this compound is a 6-chloro-4-iodoindole. This di-halogenated scaffold is not merely an endpoint but a highly valuable platform for further molecular elaboration, particularly in drug discovery programs targeting complex heterocyclic molecules like kinase inhibitors.[9]

The key strategic advantage of the 6-chloro-4-iodoindole intermediate is the differential reactivity of the C-I and C-Cl bonds in transition-metal-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more robust C-Cl bond. This allows for selective functionalization at the C4 position while leaving the C6 chloro group intact for a subsequent, different coupling reaction.

This orthogonal reactivity enables a divergent synthetic approach, allowing for the rapid generation of a library of analogues from a common intermediate, a highly efficient strategy in lead optimization.

Figure 2: Strategic elaboration of 6-chloro-4-iodoindole.

This approach is exemplified in the synthesis of many complex APIs. For instance, while the core of the kinase inhibitor Axitinib is an indazole, the principles of using halogenated heterocycles as platforms for sequential cross-coupling reactions are central to its modern synthesis.[9][10] The 6-chloro-4-iodoindole scaffold is an ideal starting point for building similarly complex molecules.

Synthesis and Safe Handling

The parent hydrazine is typically synthesized from the corresponding 2-chloro-4-iodoaniline via a two-step diazotization and reduction sequence.[11][12] Given the toxicological profile of hydrazine derivatives, strict adherence to safety protocols is mandatory.

| Hazard Class | Statements | Source |

| Toxicity | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. | |

| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. | [13] |

| Sensitization | H317: May cause an allergic skin reaction. | |

| Long-Term Effects | H341: Suspected of causing genetic defects. H350: May cause cancer. | |

| Handling | P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection. P271: Use only outdoors or in a well-ventilated area. | [14] |

This is a summary of potential hazards. Always consult the full Safety Data Sheet (SDS) before handling.[13][14][15]

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale for achieving high purity and yield.

This protocol details the Fischer indole synthesis using this compound and cyclohexanone.[8]

Reagents & Equipment:

-

This compound (1.0 eq)

-

Cyclohexanone (1.1 eq)

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard workup and purification glassware

Procedure:

-

Hydrazone Formation: In a round-bottom flask, suspend this compound (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of hydrazine).

-

Add cyclohexanone (1.1 eq) to the suspension. Stir the mixture at room temperature for 1-2 hours. Causality: This initial period allows for the complete formation of the hydrazone intermediate before applying heat for the more energy-intensive cyclization step.

-

Indolization: Heat the reaction mixture to reflux (approx. 110-118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 9:1 Hexane/Ethyl Acetate), observing the consumption of the hydrazone and the appearance of the less polar indole product spot.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

-

Workup - Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water to remove acetic acid, followed by a small amount of cold hexane to remove non-polar impurities.

-

Purification: The crude solid can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography for higher purity.

Figure 3: Experimental workflow for the synthesis of a substituted indole.

Fischer indole syntheses can often yield side products. A robust purification protocol is essential.[8]

System & Rationale:

-

Stationary Phase: Standard silica gel is typically effective.

-

Mobile Phase (Eluent): A non-polar solvent system like Hexane/Ethyl Acetate is a good starting point. Begin with a low polarity (e.g., 98:2 Hexane/EtOAc) and gradually increase the polarity to elute the product.

-

Unreacted Hydrazine: Highly polar, will remain at the baseline (low Rf).

-

Indole Product: Moderately polar, will have an intermediate Rf.

-

Unreacted Ketone/Side Products: Polarity varies, but typically separated from the indole.

-

-

Procedure:

-

Pre-Purification Wash: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 1M HCl (to remove any basic hydrazine), saturated NaHCO₃ solution (to remove residual acid), and finally brine.[8] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. This liquid-liquid extraction significantly reduces the load on the chromatography column.

-

Column Chromatography: Dry-load or wet-load the crude material onto a silica gel column. Elute with the chosen solvent gradient, collecting fractions and analyzing them by TLC to isolate the pure product.

-

Conclusion

This compound is far more than a simple reagent; it is a strategic building block for accessing high-value, di-halogenated indole intermediates. Its primary application via the Fischer indole synthesis provides a direct route to scaffolds possessing orthogonally reactive sites. This feature is of immense importance in modern drug discovery, where the ability to rapidly and selectively diversify a core structure is key to developing potent and specific therapeutic agents. By understanding the underlying mechanisms and employing robust, validated protocols, researchers can fully exploit the synthetic potential of this powerful reagent.

References

- 1. benchchem.com [benchchem.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. Novel synthesis process of P-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. beta.lakeland.edu [beta.lakeland.edu]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Phenylhydrazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of halogen atoms onto the phenylhydrazine scaffold profoundly influences its fundamental physicochemical properties, including acidity (pKa), lipophilicity (logP), and solubility. These modifications are critical in tuning the molecule's behavior for various applications, most notably in drug discovery, where such properties govern a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comprehensive examination of these core properties, detailing the underlying principles, the predictable effects of halogenation, and rigorous, field-proven experimental protocols for their determination. By synthesizing theoretical knowledge with practical methodologies, this document serves as an essential resource for scientists aiming to rationally design and characterize halogenated phenylhydrazine derivatives.

Introduction: The Significance of Halogenation

Phenylhydrazine (C₆H₅NHNH₂) is a foundational structure in organic chemistry, recognized for its utility as a synthetic intermediate and its presence in various bioactive molecules.[1][2] The introduction of halogen atoms (F, Cl, Br, I) to the phenyl ring is a cornerstone of modern medicinal chemistry.[3] Halogenation provides a powerful tool to modulate a molecule's electronic character, size, and lipophilicity, thereby fine-tuning its interaction with biological targets and its overall pharmacokinetic behavior.[4][5] Understanding the precise impact of a given halogen at a specific position on the phenyl ring is crucial for rational drug design and the optimization of lead compounds.[3][6] This guide delves into the key physicochemical properties that are most significantly affected by this structural modification.

Fundamental Physicochemical Properties

Acidity and Basicity (pKa)

The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. For phenylhydrazines, the basicity of the terminal nitrogen of the hydrazine moiety is of primary interest. This property directly influences solubility, receptor binding, and membrane permeability.

Theoretical Basis & Influence of Halogenation: The basicity of the phenylhydrazine nitrogen is primarily dictated by the availability of its lone pair of electrons. Halogen atoms exert a strong influence through two primary electronic effects:

-

Inductive Effect (-I): As highly electronegative atoms, halogens withdraw electron density from the aromatic ring through the sigma bond network. This effect deactivates the ring and reduces the electron-donating ability of the phenyl group towards the hydrazine moiety, thereby decreasing the basicity (lowering the pKa) of the terminal nitrogen. The strength of this effect follows the order F > Cl > Br > I.

-

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. This effect donates electron density to the ring, particularly at the ortho and para positions. This donation can partially counteract the inductive effect, increasing the basicity (raising the pKa). The strength of this effect is opposite to the inductive trend: I > Br > Cl > F.

The net result is a balance of these two opposing forces. For halogens, the inductive effect is generally dominant, leading to a net decrease in basicity compared to unsubstituted phenylhydrazine. The position of the halogen is also critical: substitution at the meta position is primarily influenced by the inductive effect, while ortho and para positions experience both inductive and resonance effects.

Data Summary: pKa Values of Halogenated Phenylhydrazines

| Compound | Halogen | Position | pKa (Predicted/Experimental) | Reference |

| Phenylhydrazine | - | - | ~5.2 (base pKa) | |

| (3-Fluorophenyl)hydrazine | F | meta | 5.06 ± 0.10 (Predicted) | [7] |

Note: Comprehensive experimental pKa data for a full series of halogenated phenylhydrazines is sparse in readily available literature. The values often need to be determined experimentally or estimated using computational models.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a robust, self-validating method for determining the pKa of a halogenated phenylhydrazine.[8][9][10]

Principle: A solution of the compound is titrated with a standardized acid (e.g., HCl), and the change in pH is monitored using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound is protonated.[8][10]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8][10]

-

Solution Preparation:

-

Prepare a standardized titrant solution of 0.1 M HCl.[8][10]

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[8][10]

-

Accurately weigh and dissolve the halogenated phenylhydrazine sample in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to achieve a final concentration of approximately 1 mM.[8]

-

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[8]

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with pH measurements, especially when titrating bases.[8][10]

-

-

Titration Process:

-

Begin stirring the solution gently.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[10]

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis & Validation:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve to precisely identify the equivalence point (where the derivative is maximum).

-

The pH at exactly half the equivalence point volume corresponds to the pKa of the compound.

-

Perform the titration in triplicate to ensure reliability and calculate the average pKa and standard deviation.[8]

-

Lipophilicity (logP)

Lipophilicity, the "oil-loving" nature of a molecule, is quantified by the partition coefficient (P) between an immiscible organic phase (typically n-octanol) and an aqueous phase. It is commonly expressed as its base-10 logarithm, logP. This parameter is a key determinant of a drug's ability to cross biological membranes and is critical for ADME properties.[11]

Influence of Halogenation: Halogenation almost universally increases the lipophilicity of a molecule. The addition of a halogen atom increases the molecular surface area and hydrophobicity, favoring partitioning into the organic phase. The effect on logP generally increases with the size and polarizability of the halogen atom.

-

Trend: F < Cl < Br < I

-

A fluorine atom may only slightly increase logP, while an iodine atom can increase it significantly. This property is invaluable for modulating a drug's ability to enter specific tissues, such as crossing the blood-brain barrier, which often requires a higher logP value.[11]

Data Summary: LogP Values of Halogenated Phenylhydrazines

| Compound | Halogen | Position | XLogP3-AA (Computed) | Reference |

| (2-Fluorophenyl)hydrazine | F | ortho | 1.3 | [12] |

| (3-Fluorophenyl)hydrazine | F | meta | 1.3 | [13] |

| (4-Fluorophenyl)hydrazine | F | para | 1.7 | [14] |

| (4-Chlorophenyl)hydrazine | Cl | para | 1.9 | [15] |

Note: XLogP3-AA is a computationally predicted value from PubChem and serves as a reliable estimate.

Experimental Protocol: LogP Determination by Shake-Flask Method (OECD 107)

This protocol follows the widely accepted OECD 107 guideline for determining logP values.[16][17] It is considered the "gold standard" but is most suitable for compounds with logP values in the range of -2 to 4.[17][18]

Principle: The compound is dissolved in a two-phase system of n-octanol and water. After thorough mixing to reach equilibrium, the phases are separated, and the concentration of the compound in each phase is measured. The logP is the logarithm of the ratio of these concentrations.[16]

Step-by-Step Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures the two phases are in equilibrium before the experiment begins.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in n-octanol.

-

The final concentration of the substance should not exceed 0.01 mol/L in either phase.[16]

-

-

Partitioning:

-

In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine measured volumes of the pre-saturated n-octanol (containing the test substance) and pre-saturated water.[17]

-

Use different volume ratios (e.g., 1:1, 2:1, 1:2 octanol:water) in separate runs to validate the results.

-

Shake the vessel vigorously for a sufficient time to reach equilibrium (e.g., 5-15 minutes). The temperature should be maintained at a constant 20-25°C.[17]

-

-

Phase Separation:

-

Quantification & Validation:

-

Determine the concentration of the test substance in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC-UV, GC).

-

Calculate the total amount of substance recovered and compare it to the amount initially added to check for mass balance.

-

Calculate the partition coefficient (P) as P = C_octanol / C_water.

-

The final result is expressed as logP. The values obtained from the different volume ratio experiments should agree within ± 0.3 log units.[17]

-

Workflow Diagram: Shake-Flask Method for LogP Determination

References

- 1. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Small change for a big improvement – halogen bonds and drug discovery - HITS [h-its.org]

- 5. Halogenation of drugs enhances membrane binding and permeation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (3-FLUOROPHENYL)HYDRAZINE CAS#: 658-27-5 [m.chemicalbook.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. logP - MolModa Documentation [durrantlab.pitt.edu]

- 12. 2-Fluorophenylhydrazine hydrochloride | C6H7FN2 | CID 423844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (3-Fluorophenyl)hydrazine | C6H7FN2 | CID 581026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (4-Fluorophenyl)hydrazine | C6H7FN2 | CID 69982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 17. oecd.org [oecd.org]

- 18. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Regioselective Strategy for the Synthesis of 7-Chloro-5-Iodoindole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract